molecular formula C6H17NSi B092775 3-Aminopropyltrimethylsilane CAS No. 18187-14-9

3-Aminopropyltrimethylsilane

Cat. No. B092775
CAS RN: 18187-14-9
M. Wt: 131.29 g/mol
InChI Key: PFRLCKFENIXNMM-UHFFFAOYSA-N
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Description

3-Aminopropyltrimethylsilane is a silane compound with an amino functional group that is commonly used to modify surface properties, particularly of silica-based materials. It is known for its ability to form covalent bonds with surfaces through siloxane linkages, which can be utilized in various applications such as surface functionalization and material synthesis.

Synthesis Analysis

The synthesis of 3-aminopropyltrimethylsilane and related compounds involves reactions that can be catalyzed by different substances. For instance, the synthesis of 3-aminopropyl trisiloxane, a related compound, is achieved by reacting 3-aminopropyl methyldiethoxysilane with hexamethyldisiloxane using tetramethylammonium hydroxide as a catalyst, which helps in improving the yield by minimizing by-products . Additionally, high molecular weight α,ω-bis(3-aminopropyldiethoxylsilane) poly(trifluoropropylmethyl)siloxanes are prepared through a ring-opening polymerization process, where the presence of water and 3-aminopropyltriethoxysilane (APTES) is crucial for the reaction .

Molecular Structure Analysis

The molecular structure of 3-aminopropyltrimethylsilane is characterized by the presence of an amino group attached to a propyl linker, which is further connected to a silane group with three methyl substituents. This structure allows for versatile chemical reactions, particularly those involving the amino group. The structure of related polysiloxanes synthesized from aminoalkyltrialkoxysilanes can form higher-order nanostructures, such as hexagonal phases, as indicated by X-ray diffraction (XRD) profiles .

Chemical Reactions Analysis

3-Aminopropyltrimethylsilane and its derivatives participate in various chemical reactions. For example, the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces can be catalyzed by amine catalysts, leading to the formation of Si-O-Si linkages . The sol-gel reaction of aminoalkyltrialkoxysilane, catalyzed by strong acids, results in the formation of nanostructured polysiloxanes without the need for surfactants . Furthermore, the hydrolytic stability of aminosilane-functionalized surfaces can be influenced by the reaction conditions and the structural features of the aminosilanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminopropyltrimethylsilane and its derivatives are influenced by their molecular structure and the conditions under which they are synthesized or applied. For instance, the stability of covalently bonded monolayers of aminosilanes on silicon substrates can vary depending on the specific aminosilane used and the reaction conditions during chemical vapor deposition . The hydrolytic stability of these layers is also a critical property, with some aminosilanes showing greater stability than others . Additionally, the colloid-chemical properties of oligosiloxanes with 3-aminopropyl groups synthesized by different pathways indicate high surface activity and the ability to reduce interfacial tension, which is beneficial for applications such as the preparation of polymer microspheres .

Scientific Research Applications

  • Surface Functionalization : Aminosilanes, including 3-aminopropyltrimethylsilane, are commonly used to functionalize silica surfaces. They are particularly useful in enhancing the hydrolytic stability of silane-derived layers, a crucial factor in applications involving aqueous media (Smith & Chen, 2008).

  • Molecular Film Assembly : 3-Aminopropyltrimethylsilane demonstrates significant utility in the assembly of molecular films on silicon dioxide surfaces, optimizing primary-amine content for specific applications, like sensor development (Zhang & Srinivasan, 2004).

  • Modification of Cement Properties : The application of 3-aminopropyltrimethylsilane in cement mixtures modifies macroscopic properties of cement, such as workability, setting time, and strength, due to its chemical interaction with the cement matrix (Švegl et al., 2008).

  • Chemical Synthesis : In chemical synthesis, 3-aminopropyltrimethylsilane acts as a reagent in the formation of β-aminocarbonyl systems and allyl adducts, showcasing its role in organic synthesis (Russowsky et al., 2000).

  • Surface Modification for DNA Immobilization : The film formed by 3-aminopropyltrimethylsilane on mica surfaces has been explored for DNA immobilization, highlighting its significance in biotechnology (Mourougou-Candoni & Thibaudau, 2009).

  • Electrically Conductive Adhesives : 3-Aminopropyltrimethylsilane is used for surface functionalization of micro silver flakes, improving the properties of electrically conductive adhesives crucial for electronic packaging (Cui, Fan, & Li, 2014).

  • Synthesis of Silatrane Derivatives : It is employed in the synthesis and characterization of silatrane derivatives, which are then incorporated into metal complex structures (Dumitriu et al., 2012).

  • Polyurethane Modification : The compound is used as a coupling agent to modify the physical properties of polyurethane rigid foam, demonstrating its role in material science (Nikje & Tehrani, 2011).

  • Glucose Sensing : It facilitates the formation of noble metal nanoparticles for non-enzymatic sensing of glucose, underscoring its application in analytical chemistry and biosensing (Pandey et al., 2021).

Safety And Hazards

APTMS causes skin irritation and serious eye irritation . It is toxic if swallowed . It is a combustible material and containers may explode when heated .

Future Directions

APTMS is widely used to supply amino groups for further modifications on various materials . It is less studied as a catalyst to catalyze sol–gel silica polymerization . The strategy could be extended not only to prepare highly specific MIPs for other small phosphoric molecules, but also for biomolecules e.g. phosphorylated peptides or proteins .

properties

IUPAC Name

3-trimethylsilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRLCKFENIXNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171198
Record name 1-Propanamine, 3-(trimethylsilyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropyltrimethylsilane

CAS RN

18187-14-9
Record name 3-Aminopropyltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18187-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, 3-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(trimethylsilyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopropyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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